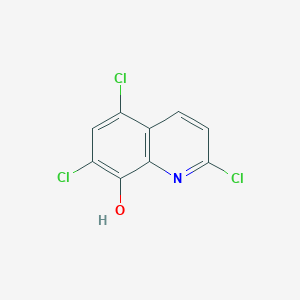

2,5,7-Trichloroquinolin-8-ol

説明

BenchChem offers high-quality 2,5,7-Trichloroquinolin-8-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5,7-Trichloroquinolin-8-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,5,7-trichloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3NO/c10-5-3-6(11)9(14)8-4(5)1-2-7(12)13-8/h1-3,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYAAVABXPAIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=C2O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354060 | |

| Record name | 2,5,7-trichloroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101870-58-0 | |

| Record name | 2,5,7-trichloroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis and Characterization of 2,5,7-Trichloroquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Rationale for a Multi-Step Synthesis

8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a broad spectrum of biological activities and industrial applications.[1] Halogenation of the 8-hydroxyquinoline core is a common strategy to modulate its physicochemical and biological properties. The introduction of chlorine atoms can significantly impact lipophilicity, electronic distribution, and metabolic stability, often leading to enhanced biological efficacy.

The synthesis of polychlorinated 8-hydroxyquinolines, such as the target 2,5,7-trichloroquinolin-8-ol, presents a regioselectivity challenge. The powerful electron-donating hydroxyl group at the 8-position strongly activates the benzene ring towards electrophilic substitution, primarily directing incoming electrophiles to the 5- and 7-positions.[2][3] This makes the direct, one-pot synthesis of the 2,5,7-trichloro derivative from 8-hydroxyquinoline highly improbable, as it would likely yield 5,7-dichloro-8-hydroxyquinoline as the major product.

Therefore, a strategic, multi-step synthetic approach is necessary to achieve the desired substitution pattern. The proposed pathway in this guide focuses on a sequential introduction of the chlorine atoms, leveraging established reactions in quinoline chemistry to control the regioselectivity at each step. This approach, while more complex, offers a higher probability of successfully synthesizing the target molecule with a good degree of purity.

Proposed Synthetic Pathway

The proposed synthesis of 2,5,7-trichloroquinolin-8-ol is a three-step process commencing with the readily available 8-hydroxyquinoline. The key to this strategy is the initial introduction of the chlorine atom at the 2-position, followed by the chlorination of the carbocyclic ring.

Caption: Proposed multi-step synthesis of 2,5,7-trichloroquinolin-8-ol.

Step 1: Synthesis of 8-Hydroxyquinoline N-oxide

The initial step involves the N-oxidation of 8-hydroxyquinoline. This is a crucial activation step that facilitates the subsequent introduction of a chlorine atom at the 2-position. The electron-withdrawing N-oxide group makes the C2 and C4 positions of the pyridine ring more susceptible to nucleophilic attack.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyquinoline (1.0 eq.) in a suitable solvent such as glacial acetic acid or chloroform.

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq.), portion-wise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench the excess peroxy acid with a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.

-

Neutralize the reaction mixture with a base, such as sodium bicarbonate, until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-hydroxyquinoline N-oxide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2-Chloro-8-hydroxyquinoline

The second step involves the chlorination of the pyridine ring at the 2-position. This is achieved by treating the N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism.

Protocol:

-

In a fume hood, carefully add 8-hydroxyquinoline N-oxide (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench the excess chlorinating agent by slowly pouring the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base, such as a concentrated solution of sodium hydroxide or ammonium hydroxide, while keeping the mixture cool in an ice bath.

-

The product, 2-chloro-8-hydroxyquinoline, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of 2,5,7-Trichloroquinolin-8-ol

The final step is the chlorination of the carbocyclic ring of 2-chloro-8-hydroxyquinoline. With the 2-position already substituted, the directing effect of the 8-hydroxyl group will favor the introduction of chlorine atoms at the 5- and 7-positions. A well-established method for the dichlorination of 8-hydroxyquinoline can be adapted for this step.[2]

Protocol:

-

Dissolve 2-chloro-8-hydroxyquinoline (1.0 eq.) in a suitable solvent like chloroform or glacial acetic acid in a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a gas outlet leading to a trap containing a sodium hydroxide solution.[2]

-

Introduce chlorine gas into the stirred solution at a controlled rate at room temperature. The reaction is exothermic, so cooling with a water bath may be necessary to maintain the temperature.[2]

-

Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, purge the excess chlorine gas from the reaction mixture with a stream of nitrogen.

-

The product may precipitate from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the crude 2,5,7-trichloroquinolin-8-ol by vacuum filtration.

-

Wash the collected solid with a small amount of cold solvent and then with water.

-

Purify the final product by recrystallization from a suitable solvent, such as an ethanol/acetone mixture.[4]

Characterization of 2,5,7-Trichloroquinolin-8-ol

A comprehensive suite of analytical techniques is essential to confirm the identity and purity of the synthesized 2,5,7-trichloroquinolin-8-ol.

Caption: Workflow for the characterization of 2,5,7-trichloroquinolin-8-ol.

Physical Properties

| Property | Predicted Value/Range | Method |

| Appearance | Off-white to pale yellow solid | Visual Inspection |

| Melting Point | > 180 °C (decomposes) | Melting Point Apparatus |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in chloroform, acetone; insoluble in water. | Solubility Tests |

Note: The melting point is an estimation based on the melting point of 5,7-dichloro-8-hydroxyquinoline (178-180 °C) and the expectation that further chlorination will increase it.[5]

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of the target molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The integration of these signals should correspond to the number of protons on the quinoline ring. Based on the structure of 2,5,7-trichloroquinolin-8-ol, we would expect to see signals for H-3, H-4, and H-6. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms.

-

Predicted Chemical Shifts (in DMSO-d₆):

-

H-3: ~7.5-7.7 ppm (doublet)

-

H-4: ~8.3-8.5 ppm (doublet)

-

H-6: ~7.8-8.0 ppm (singlet)

-

-OH: A broad singlet, the chemical shift of which will be concentration-dependent.

-

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The number of signals should correspond to the nine carbon atoms of the quinoline ring. The chemical shifts of the carbons bonded to chlorine will be significantly affected.

-

Predicted Chemical Shifts (in DMSO-d₆):

-

Carbons attached to chlorine (C-2, C-5, C-7) will show resonances in the range of 120-140 ppm.

-

The carbon bearing the hydroxyl group (C-8) is expected to be in the range of 150-155 ppm.

-

Other aromatic carbons will appear in the typical range of 110-150 ppm.

-

-

3.2.2. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.

-

Expected Molecular Ion Peak (M⁺): For C₉H₄Cl₃NO, the monoisotopic mass is approximately 246.94 g/mol . The mass spectrum will show a characteristic isotopic pattern for a molecule containing three chlorine atoms (a cluster of peaks for M, M+2, M+4, and M+6).

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy will be used to identify the functional groups present in the molecule.

-

Expected Characteristic Absorptions:

-

O-H stretch: A broad band in the region of 3200-3500 cm⁻¹.

-

C=C and C=N stretching (aromatic ring): Multiple sharp bands in the region of 1450-1600 cm⁻¹.

-

C-O stretch (phenol): A strong band around 1200-1250 cm⁻¹.

-

C-Cl stretch: Bands in the fingerprint region, typically below 800 cm⁻¹.

-

Self-Validating Protocols and Trustworthiness

The reliability of this synthetic and characterization guide is built upon the foundation of well-established and frequently cited chemical transformations. The N-oxidation of pyridines and subsequent chlorination are standard methods in heterocyclic chemistry. The chlorination of the 8-hydroxyquinoline ring at the 5- and 7-positions is a well-documented and high-yielding reaction.[2]

Each step in the proposed synthesis includes a clear endpoint, which can be monitored by TLC, and a detailed purification protocol. The comprehensive characterization workflow provides a multi-faceted approach to confirming the structure and purity of the final product. The predicted spectroscopic data, based on analogous compounds, serves as a benchmark for experimental results. By following these detailed protocols and cross-verifying the results from different analytical techniques, researchers can have a high degree of confidence in the identity and quality of the synthesized 2,5,7-trichloroquinolin-8-ol.

Conclusion

This technical guide presents a detailed and scientifically grounded, albeit proposed, pathway for the synthesis of 2,5,7-trichloroquinolin-8-ol. By breaking down the synthesis into logical, manageable steps, this guide provides a clear roadmap for researchers to access this and other polychlorinated 8-hydroxyquinoline derivatives. The comprehensive characterization plan ensures that the final product can be unambiguously identified and its purity confirmed. This document is intended to empower researchers in drug discovery and materials science to explore the potential of this and related compounds in their respective fields.

References

- Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. (URL: [Link])

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. (URL: [Link])

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. (URL: [Link])

-

Chlorination of 8-HydroxyQuinoline. Sciencemadness.org. (URL: [Link])

-

Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU. (URL: [Link])

-

8-Hydroxyquinoline. PubChem. (URL: [Link])

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. (URL: [Link])

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. (URL: [Link])

-

FTIR spectrum of 8hydroxyquinoline. ResearchGate. (URL: [Link])

-

Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. RSC Publishing. (URL: [Link])

Sources

- 1. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]

- 3. Sciencemadness Discussion Board - Chlorination of 8-HydroxyQuinoline - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. 5,7-Dichloro-8-hydroxyquinoline | 773-76-2 [chemicalbook.com]

- 5. 5,7-Dichloro-8-quinolinol 99 773-76-2 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,5,7-Trichloroquinolin-8-ol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2,5,7-Trichloroquinolin-8-ol is a halogenated derivative of the versatile scaffold, 8-hydroxyquinoline. While this specific trichloro- derivative is not extensively characterized in publicly available literature, its structural analogs, such as 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol, are known for their significant biological activities, including antimicrobial and antifungal properties.[1] This guide provides a comprehensive overview of the core physicochemical properties of 2,5,7-Trichloroquinolin-8-ol, drawing upon data from its close analogs to infer its expected characteristics. We will delve into its chemical identity, propose a synthetic pathway, and outline detailed experimental protocols for the determination of its key physicochemical parameters. Furthermore, we will explore its potential applications in drug development and discuss the associated safety considerations, providing a foundational resource for researchers investigating this class of compounds.

Introduction: The Significance of Halogenated 8-Hydroxyquinolines

The 8-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, renowned for its metal-chelating properties and a wide spectrum of biological activities, including antineurodegenerative, anticancer, and antimicrobial effects.[2] Halogenation of this core structure can significantly modulate its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can enhance its biological efficacy and target specificity. The introduction of multiple chlorine atoms, as in 2,5,7-Trichloroquinolin-8-ol, is anticipated to further influence these characteristics, making it a compound of interest for novel drug discovery and development programs.

Chemical Identity and Structural Elucidation

2,5,7-Trichloroquinolin-8-ol is a solid, crystalline substance at room temperature, with the molecular formula C₉H₄Cl₃NO and a molecular weight of 248.49 g/mol . Its unique structure, featuring chlorine atoms at the 2, 5, and 7 positions of the quinoline ring, dictates its chemical behavior and reactivity.

| Property | Value | Source |

| Molecular Formula | C₉H₄Cl₃NO | Inferred from structure |

| Molecular Weight | 248.49 g/mol | Calculated |

| CAS Number | 101870-58-0 | |

| Canonical SMILES | C1=C(C=C2C(=C1O)N=C(C=C2)Cl)Cl | Inferred from structure |

Synthesis and Purification

Proposed Synthetic Pathway: Multi-Step Chlorination

A likely approach involves the sequential chlorination of 8-hydroxyquinoline. The 5 and 7 positions are most susceptible to electrophilic substitution, and their chlorination can be achieved using various chlorinating agents.[3] The introduction of a chlorine atom at the 2-position is more challenging and may require more forcing conditions or a different synthetic strategy, potentially starting from a pre-chlorinated precursor.

Caption: Proposed synthetic pathway for 2,5,7-Trichloroquinolin-8-ol.

Experimental Protocol: Synthesis of 5,7-Dichloro-8-hydroxyquinoline (Analog)

This protocol, adapted from known procedures, serves as a foundational method that could be optimized for the synthesis of the trichloro- derivative.[3]

Materials:

-

8-Hydroxyquinoline

-

Chloroform

-

Chlorine gas or Sulfuryl chloride

-

Iodine (catalyst)

-

Sodium pyrosulfite or Sodium bisulfite solution

-

Ammonia solution

Procedure:

-

Dissolve 8-hydroxyquinoline in chloroform in a reaction flask.

-

Add a catalytic amount of iodine to the solution.

-

Slowly bubble chlorine gas through the solution or add sulfuryl chloride dropwise while maintaining the reaction temperature, typically with cooling.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the excess chlorinating agent with a sodium pyrosulfite or sodium bisulfite solution.

-

Distill off the chloroform, co-distilling with water to precipitate the product.

-

Adjust the pH of the aqueous slurry with ammonia to precipitate the product completely.

-

Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 5,7-dichloro-8-hydroxyquinoline.

Causality Behind Experimental Choices:

-

Chloroform as solvent: Provides good solubility for the starting material and is relatively inert to the chlorinating agent under the reaction conditions.

-

Iodine as catalyst: Facilitates the electrophilic chlorination of the aromatic ring.

-

Quenching: Necessary to safely neutralize the reactive and corrosive excess chlorinating agent.

-

pH adjustment: The product is phenolic and thus has some solubility in acidic and basic solutions. Adjusting the pH to near neutral maximizes its precipitation.

Physicochemical Properties: An Analog-Based Assessment

Due to the lack of direct experimental data for 2,5,7-Trichloroquinolin-8-ol, the following sections will discuss the expected properties based on its close structural analogs. It is imperative that these properties are experimentally determined for the target compound.

Melting Point

The melting point is a crucial indicator of purity. For halogenated 8-hydroxyquinolines, the melting point is influenced by the number and position of the halogen atoms.

| Compound | Melting Point (°C) |

| 8-Hydroxyquinoline | 73-75 |

| 5-Chloro-8-hydroxyquinoline | 127-130 |

| 5,7-Dichloro-8-hydroxyquinoline | 179-182 |

| 2,5,7-Trichloroquinolin-8-ol | Predicted to be >180°C |

The increasing number of chlorine atoms generally leads to a higher melting point due to increased molecular weight and stronger intermolecular forces.

Solubility

The solubility of a compound is critical for its formulation and biological activity. The addition of chlorine atoms is expected to increase the lipophilicity of the molecule.

| Solvent | Solubility of 5-Chloro-8-hydroxyquinoline (Form I) | Expected Solubility of 2,5,7-Trichloroquinolin-8-ol |

| Water | Sparingly soluble | Very sparingly soluble |

| Methanol | Slightly soluble | Slightly soluble |

| Ethanol | Slightly soluble | Soluble |

| Acetone | Soluble | Soluble |

| 1,4-Dioxane | Soluble | Soluble |

| Chloroform | Soluble | Soluble |

Data for 5-chloro-8-hydroxyquinoline from a study on its solubility in various solvents.[5]

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

-

Add an excess amount of 2,5,7-Trichloroquinolin-8-ol to a known volume of water in a sealed flask.

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the suspension to remove undissolved solid.

-

Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity (pKa)

The pKa value reflects the acidity of the phenolic hydroxyl group. This is a key parameter influencing the compound's ionization state at physiological pH, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa of 8-hydroxyquinoline is approximately 9.8. The electron-withdrawing nature of the chlorine atoms is expected to increase the acidity of the hydroxyl group, thereby lowering the pKa.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

-

Prepare a series of buffer solutions with a range of known pH values.

-

Prepare a stock solution of 2,5,7-Trichloroquinolin-8-ol in a suitable solvent (e.g., methanol).

-

Add a small, constant volume of the stock solution to each buffer solution.

-

Record the UV-Vis spectrum of each solution.

-

The absorbance at a specific wavelength will change as the compound ionizes. Plot the absorbance versus pH.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Spectral Properties

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2,5,7-Trichloroquinolin-8-ol is expected to show characteristic absorption bands arising from the π-π* transitions within the quinoline ring system. The position and intensity of these bands will be influenced by the chlorine substituents. For comparison, 8-hydroxyquinoline exhibits absorption maxima in methanol at around 242 nm and 300-320 nm.[6]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational bands include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

-

C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region, characteristic of the quinoline ring.

-

C-Cl stretching: Bands in the 600-800 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for detailed structural elucidation. The chemical shifts of the protons and carbons in the quinoline ring will be influenced by the positions of the three chlorine atoms. Due to the high degree of substitution, the ¹H NMR spectrum is expected to be relatively simple.

Predicted ¹H NMR Spectral Features:

-

A singlet for the proton at the 4-position.

-

A singlet for the proton at the 6-position.

-

A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.

Predicted ¹³C NMR Spectral Features:

-

Nine distinct signals corresponding to the nine carbon atoms in the quinoline ring.

-

The chemical shifts of the carbons directly attached to the chlorine atoms will be significantly downfield.

Analytical Methodologies

Robust analytical methods are crucial for quality control and for quantitative analysis in biological matrices.

Caption: Analytical workflow for 2,5,7-Trichloroquinolin-8-ol.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of 2,5,7-Trichloroquinolin-8-ol.

Protocol Outline:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water, potentially with a small amount of acid (e.g., formic acid) to improve peak shape.

-

Detection: UV detection at a wavelength corresponding to an absorption maximum of the compound.

-

Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the determination of low concentrations in biological samples, an LC-MS/MS method would provide the necessary sensitivity and selectivity.[8][9]

Protocol Outline:

-

Sample Preparation: Protein precipitation or liquid-liquid extraction to remove matrix interferences.

-

Chromatography: A rapid UHPLC separation.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode, with multiple reaction monitoring (MRM) for specific transitions of the parent and a suitable fragment ion.

Potential Applications in Drug Development

Based on the known biological activities of related halogenated 8-hydroxyquinolines, 2,5,7-Trichloroquinolin-8-ol could be investigated for several therapeutic applications:

-

Antimicrobial Agent: Against a range of bacteria and fungi.

-

Antiparasitic Agent: For diseases such as leishmaniasis and malaria.

-

Anticancer Agent: Some quinoline derivatives have shown cytotoxic effects against cancer cell lines.[7][10]

-

Neuroprotective Agent: Due to the metal-chelating properties of the 8-hydroxyquinoline scaffold.

Safety and Handling

While specific toxicity data for 2,5,7-Trichloroquinolin-8-ol is not available, it should be handled with care, assuming it may have similar or greater toxicity than its analogs. 8-Hydroxyquinoline and its dichloro- derivatives are known to be harmful if swallowed, cause skin and eye irritation, and may cause an allergic skin reaction.[11][12] Some are also suspected of causing reproductive toxicity.[11]

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for the most up-to-date safety information.

Conclusion

2,5,7-Trichloroquinolin-8-ol represents an intriguing, yet under-characterized, molecule with potential for applications in drug discovery. This guide has provided a comprehensive framework for understanding its physicochemical properties by drawing on data from its close analogs. The proposed synthetic route and detailed experimental protocols offer a starting point for researchers to produce and characterize this compound. Further experimental investigation is essential to fully elucidate its properties and to explore its potential as a therapeutic agent.

References

- Bahgat, K., & Ragheb, A. G. (2007). Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. Central European Journal of Chemistry, 5(1), 201–220.

- Google Patents. (n.d.). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.

- Google Patents. (n.d.). Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof.

- Jee, J. P., et al. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies.

- Kaur, K., & Kumar, V. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. European Journal of Medicinal Chemistry, 192, 112187.

-

Kandepu, V. R., et al. (2012). The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. ResearchGate. Retrieved from [Link]

-

MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

- PENTA s.r.o. (2023).

-

PubChem. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. Retrieved from [Link]

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

- Singh, S., et al. (2013). Development and validation of a stability-indicating HPLC method for the determination of halquinol in bulk drug and pharmaceutical dosage form. Journal of Pharmaceutical Analysis, 3(6), 443-449.

- Thermo Fisher Scientific. (2023).

-

University of Hertfordshire. (n.d.). 8-hydroxyquinoline. AERU. Retrieved from [Link]

- Zhang, Y., et al. (2019). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Environmental Science & Technology, 53(24), 14384-14393.

- DeCorte, J., Brown, B., & Meiler, J. (2021).

- Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in Molecular Biology, 929, 93-138.

- Navas, M. J., Jiménez, A. M., & Asuero, A. G. (1998). A method for the determination of pKa values of 8-hydroxyquinoline and its halogen-substituted derivatives by spectrophotometry. Analytica Chimica Acta, 369(1-2), 147-155.

- Knez, D., et al. (2021). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Current Medicinal Chemistry, 28(41), 8443-8478.

-

PubChem. (n.d.). 5,7-Dichloro-8-quinolinol. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-8-quinolinol. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption spectra of 8-hydroxyquinoline at 3.33 x 10 -5 M and the.... Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]

- 4. Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sciencemadness Discussion Board - Chlorination of 8-HydroxyQuinoline - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of 2,5,7-Trichloroquinolin-8-ol: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2,5,7-Trichloroquinolin-8-ol, a halogenated derivative of the versatile 8-hydroxyquinoline scaffold. In the absence of published experimental spectra for this specific molecule, this guide leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by empirical data from structurally analogous compounds, to construct a detailed and predictive spectroscopic profile. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of chlorinated quinoline derivatives. Methodologies for data acquisition and interpretation are detailed, providing a framework for the experimental validation of the predicted spectral features.

Introduction: The Significance of Halogenated Quinolines

8-Hydroxyquinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications, ranging from analytical chemistry to medicinal applications as antimicrobial and anticancer agents.[1] The introduction of halogen substituents onto the quinoline core profoundly influences the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and biological activity. The specific substitution pattern of 2,5,7-Trichloroquinolin-8-ol suggests a molecule with distinct characteristics, making its unambiguous structural confirmation through spectroscopic methods a critical step in any research endeavor. This guide provides a detailed, albeit predictive, exploration of its spectroscopic signature.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted NMR, IR, and MS data for 2,5,7-Trichloroquinolin-8-ol. These predictions are based on the analysis of spectroscopic data from related compounds, including 5,7-dichloro-8-hydroxyquinoline and other chlorinated quinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 2,5,7-Trichloroquinolin-8-ol are discussed below.

The aromatic region of the ¹H NMR spectrum is expected to provide key structural information. The protons on the quinoline ring system will exhibit chemical shifts and coupling patterns influenced by the electron-withdrawing chloro and hydroxyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2,5,7-Trichloroquinolin-8-ol

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-3 | 7.2 - 7.4 | d | 8.5 - 9.0 | Coupled to H-4. Shielded relative to H-4 due to the influence of the adjacent nitrogen. |

| H-4 | 8.0 - 8.2 | d | 8.5 - 9.0 | Coupled to H-3. Deshielded due to its position relative to the nitrogen and the fused ring system. |

| H-6 | 7.6 - 7.8 | s | - | This proton is a singlet as it has no adjacent protons. Its chemical shift is influenced by the flanking chloro groups. |

| 8-OH | 9.5 - 10.5 | br s | - | The phenolic proton is expected to be a broad singlet and its chemical shift can be highly dependent on solvent and concentration. |

Expertise & Experience in NMR Prediction: The predictions are derived from established additive models for aromatic systems and by direct comparison with the experimental data for 5,7-dichloro-8-hydroxyquinoline. The chloro substituent at C-2 will influence the electronic environment of the pyridine ring, causing a slight upfield shift for H-3 and H-4 compared to a non-substituted quinoline. The singlet nature of H-6 is a key diagnostic feature.

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their electronic nature.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,5,7-Trichloroquinolin-8-ol

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 148 - 152 | Attached to a chlorine and nitrogen, leading to a significant downfield shift. |

| C-3 | 122 - 125 | Aromatic CH carbon. |

| C-4 | 135 - 138 | Aromatic CH carbon, deshielded by the nitrogen. |

| C-4a | 138 - 142 | Quaternary carbon at the ring junction. |

| C-5 | 125 - 128 | Attached to a chlorine atom. |

| C-6 | 128 - 132 | Aromatic CH carbon. |

| C-7 | 115 - 118 | Attached to a chlorine atom, expected to be relatively upfield for a chloro-substituted carbon in this environment. |

| C-8 | 150 - 154 | Attached to the hydroxyl group, resulting in a downfield shift. |

| C-8a | 140 - 144 | Quaternary carbon at the ring junction. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR spectrum of 2,5,7-Trichloroquinolin-8-ol will be characterized by absorptions corresponding to the O-H, C=C, C=N, and C-Cl bonds.

Table 3: Predicted IR Absorption Frequencies for 2,5,7-Trichloroquinolin-8-ol

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H stretch | 3200 - 3500 | Broad, Medium | Characteristic of a hydrogen-bonded phenolic hydroxyl group. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Typical for C-H bonds in an aromatic system. |

| C=C and C=N stretch | 1500 - 1650 | Medium to Strong | Multiple bands are expected for the quinoline ring system. |

| C-O stretch (phenolic) | 1200 - 1260 | Strong | Characteristic of the C-O bond in a phenol. |

| C-Cl stretch | 700 - 850 | Strong | The positions will be influenced by the substitution pattern on the aromatic ring. |

Authoritative Grounding: The predicted IR frequencies are based on well-established correlation tables for functional groups and are further refined by comparison with the experimental IR spectrum of 8-hydroxyquinoline and its halogenated derivatives.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. The isotopic pattern of this peak will be a key diagnostic feature due to the presence of three chlorine atoms.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2,5,7-Trichloroquinolin-8-ol

| m/z | Predicted Fragment | Rationale for Fragmentation |

| 247/249/251/253 | [M]⁺ | Molecular ion. The isotopic pattern (approx. 9:9:3:1 ratio) will be characteristic of a molecule containing three chlorine atoms. |

| 212/214/216 | [M-Cl]⁺ | Loss of a chlorine atom. |

| 184/186 | [M-Cl-CO]⁺ | Subsequent loss of carbon monoxide from the [M-Cl]⁺ fragment. |

| 149 | [M-2Cl-CO]⁺ | Loss of a second chlorine atom. |

Trustworthiness of Fragmentation Prediction: The predicted fragmentation pathway is based on established fragmentation mechanisms for aromatic and heterocyclic compounds. The initial loss of a chlorine atom is a common fragmentation pathway for chlorinated aromatic compounds.

Experimental Protocols

To experimentally validate the predicted spectroscopic data, the following methodologies are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,5,7-Trichloroquinolin-8-ol in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

Visualizations

Molecular Structure

Caption: Molecular structure of 2,5,7-Trichloroquinolin-8-ol.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of 2,5,7-Trichloroquinolin-8-ol.

Conclusion

This technical guide provides a robust, predictive spectroscopic framework for 2,5,7-Trichloroquinolin-8-ol. While awaiting experimental verification, the data presented herein, derived from sound spectroscopic principles and analysis of analogous compounds, offers a reliable starting point for the identification and characterization of this molecule. The detailed protocols and interpretations are designed to facilitate future experimental work and contribute to the growing body of knowledge on halogenated 8-hydroxyquinolines.

References

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research Journal of Recent Sciences. [Link]

-

Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 2,5,7-Trichloroquinolin-8-ol as a Metal Chelator

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on 2,5,7-Trichloroquinolin-8-ol is limited in publicly available literature. This guide provides an in-depth analysis of its mechanism of action as a metal chelator based on the well-established principles of the 8-hydroxyquinoline scaffold and its halogenated derivatives. The proposed mechanisms and experimental protocols are grounded in established scientific literature and are intended to serve as a foundational resource for researchers investigating this specific compound.

Introduction: The 8-Hydroxyquinoline Scaffold - A Privileged Motif in Bioinorganic Chemistry

The 8-hydroxyquinoline (8-HQ) framework is a cornerstone in the design of bioactive molecules, largely owing to its inherent ability to chelate metal ions.[1][2] This heterocyclic compound, consisting of a pyridine ring fused to a benzene ring with a hydroxyl group at the C8 position, acts as a potent bidentate ligand.[3] Its capacity to form stable complexes with a variety of biologically relevant metal ions is central to its diverse pharmacological activities, which include antimicrobial, anticancer, and neuroprotective effects.[2][4] The biological significance of metal ions is profound; they are integral to the structure and function of numerous enzymes and proteins that regulate critical cellular processes.[1] Consequently, dysregulation of metal homeostasis is implicated in the pathophysiology of many diseases.[1] Molecules that can selectively interact with and modulate the activity of these metal ions, such as 8-hydroxyquinoline and its derivatives, are therefore of significant interest in drug discovery and development.[5]

Core Mechanism: Bidentate Chelation of Metal Ions

The chelating activity of 8-hydroxyquinoline and its derivatives is primarily attributed to the concerted action of the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated hydroxyl group.[3] These two atoms act as donor sites, forming a stable five-membered ring with a coordinated metal ion.[3] This bidentate chelation is a highly favorable process that significantly increases the thermodynamic stability of the resulting metal complex compared to monodentate interactions.

The general mechanism proceeds as follows:

-

Deprotonation: The phenolic hydroxyl group at the C8 position is weakly acidic and can be deprotonated under physiological conditions to form a phenoxide anion.

-

Coordination: The negatively charged oxygen atom and the lone pair of electrons on the pyridine nitrogen atom coordinate with a metal ion, forming two distinct coordinate bonds.

The stoichiometry of these complexes is typically 2:1 (ligand:metal), though 1:1 and 3:1 complexes can also form depending on the metal ion and the reaction conditions.[3]

Caption: Bidentate chelation of a divalent metal ion by two molecules of 2,5,7-Trichloroquinolin-8-ol.

The Influence of 2,5,7-Trichloro Substitution on Chelating Properties

The introduction of three chlorine atoms onto the 8-hydroxyquinoline scaffold at positions 2, 5, and 7 is predicted to significantly modulate its physicochemical and biological properties.

-

Electronic Effects: Chlorine is an electron-withdrawing group. The presence of chlorine atoms at positions 5 and 7 will decrease the electron density on the benzene ring, making the hydroxyl group more acidic (lowering its pKa). This facilitates deprotonation and may enhance the stability of the resulting metal complex. The chlorine at position 2, on the pyridine ring, will also withdraw electron density, potentially reducing the basicity of the pyridine nitrogen. The net effect on the overall stability of the metal complex will be a balance of these opposing electronic influences.

-

Steric Hindrance: A chlorine atom at the C2 position could introduce steric hindrance, potentially influencing the coordination geometry of the metal complex and its interaction with biological targets.

-

Lipophilicity: Halogenation is a well-established strategy to increase the lipophilicity of a molecule.[1] The three chlorine atoms in 2,5,7-Trichloroquinolin-8-ol are expected to significantly enhance its ability to cross biological membranes, such as the cell membrane and the mitochondrial membrane. This increased bioavailability at the site of action could lead to enhanced biological activity.

Biological Consequences of Metal Chelation

The biological activities of halogenated 8-hydroxyquinolines are intrinsically linked to their ability to chelate metal ions and the subsequent behavior of the resulting metal complexes.

Generation of Reactive Oxygen Species (ROS)

The metal complexes of 8-hydroxyquinoline derivatives, particularly with redox-active metals like copper and iron, can participate in catalytic cycles that generate reactive oxygen species (ROS).[6] The lipophilic nature of the complex allows it to penetrate cellular membranes and localize in organelles such as mitochondria. Once inside the cell, the metal complex can undergo redox cycling, leading to the production of superoxide radicals and hydrogen peroxide, which can induce oxidative stress and trigger apoptotic cell death.

Caption: Proposed pathway for ROS-mediated apoptosis by a 2,5,7-Trichloroquinolin-8-ol metal complex.

Inhibition of Metalloenzymes

Many essential enzymes, known as metalloenzymes, require a metal ion cofactor for their catalytic activity. By chelating these essential metal ions, 2,5,7-Trichloroquinolin-8-ol can act as an inhibitor of these enzymes, disrupting critical metabolic pathways. For example, the antimicrobial activity of 8-hydroxyquinolines is often attributed to the chelation of iron and other transition metals required by microbial enzymes.[3]

Disruption of Metal Homeostasis

The increased lipophilicity of the 2,5,7-Trichloroquinolin-8-ol metal complex can facilitate the transport of metal ions across cellular membranes, a phenomenon known as ionophoric activity. This can lead to a disruption of the tightly regulated intracellular concentrations of metal ions, leading to cellular dysfunction and toxicity.

Experimental Protocols for Characterization

To rigorously characterize the metal chelating properties of 2,5,7-Trichloroquinolin-8-ol, a series of biophysical and electrochemical experiments should be performed.

Protocol 1: Determination of Metal-Ligand Stoichiometry using Job's Plot

Principle: Job's plot, or the method of continuous variation, is a spectrophotometric technique used to determine the stoichiometry of a binding event.[7][8] A series of solutions are prepared containing varying mole fractions of the metal and ligand, while keeping the total molar concentration constant. The absorbance of the resulting complex is measured at a wavelength where the complex absorbs maximally, and the free ligand and metal do not. A plot of absorbance versus the mole fraction of the ligand will exhibit a maximum at the mole fraction corresponding to the stoichiometry of the complex.

Step-by-Step Methodology:

-

Prepare equimolar stock solutions of 2,5,7-Trichloroquinolin-8-ol and the metal salt (e.g., CuSO₄) in a suitable solvent (e.g., methanol/water mixture).

-

Prepare a series of solutions with a constant total concentration but varying mole fractions of the ligand and metal. For example, prepare 11 solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.

-

Allow the solutions to equilibrate.

-

Measure the absorbance of each solution at the λmax of the metal-ligand complex.

-

Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For a 2:1 ligand-to-metal ratio, the maximum will be at a mole fraction of approximately 0.67.[8]

Caption: Workflow for determining metal-ligand stoichiometry using Job's Plot.

Protocol 2: Determination of Stability Constants by Spectrophotometric Titration

Principle: The stability constant (K) of a metal-ligand complex is a measure of the strength of the interaction.[9] In a spectrophotometric titration, a solution of the metal ion is titrated with a solution of the ligand, and the change in absorbance at a specific wavelength is monitored. The resulting data can be fitted to a binding isotherm to determine the stability constant.

Step-by-Step Methodology:

-

Prepare a solution of the metal ion of known concentration.

-

Prepare a concentrated stock solution of 2,5,7-Trichloroquinolin-8-ol.

-

Place the metal ion solution in a cuvette in a spectrophotometer.

-

incrementally add small aliquots of the ligand stock solution to the cuvette.

-

After each addition, mix the solution thoroughly and record the absorbance at the λmax of the complex.

-

Correct the absorbance values for dilution.

-

Plot the corrected absorbance versus the concentration of the ligand.

-

Fit the data to a suitable binding model (e.g., 1:1, 1:2) to calculate the stability constant.

Protocol 3: Assessment of Redox Behavior by Cyclic Voltammetry

Principle: Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a molecule or complex.[10] By applying a scanning potential to a solution containing the metal complex, one can determine the formal reduction potential (E°') of the metal center. This provides insight into the ability of the complex to participate in redox cycling.

Step-by-Step Methodology:

-

Prepare a solution of the 2,5,7-Trichloroquinolin-8-ol metal complex in a suitable solvent containing a supporting electrolyte.

-

Use a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Scan the potential from an initial value to a final value and then back to the initial value, recording the resulting current.

-

The resulting voltammogram will show peaks corresponding to the reduction and oxidation of the metal center in the complex.

-

The formal reduction potential can be calculated from the peak potentials. A more positive reduction potential indicates a greater tendency for the metal to be in its reduced state.

Comparative Data of Halogenated 8-Hydroxyquinolines

| Compound | Substitution Pattern | Biological Activity | Reference |

| Clioquinol | 5-chloro-7-iodo | Anticancer, Antineurodegenerative | [2] |

| 5,7-dichloro-8-hydroxyquinoline | 5,7-dichloro | Antiviral | [4] |

| 5,7-dibromo-8-hydroxyquinoline | 5,7-dibromo | Anticancer | [4] |

Conclusion

2,5,7-Trichloroquinolin-8-ol is a compelling molecule for investigation within the field of medicinal chemistry. Based on the well-understood principles of the 8-hydroxyquinoline scaffold, its trichloro-substitution pattern is anticipated to confer potent metal-chelating properties and enhanced lipophilicity. These characteristics are likely to translate into significant biological activity through mechanisms involving the generation of reactive oxygen species, inhibition of metalloenzymes, and disruption of metal homeostasis. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically characterize the metal chelating and biological properties of this promising compound. Further investigation into 2,5,7-Trichloroquinolin-8-ol is warranted to elucidate its full therapeutic potential.

References

[11] Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178. [Link]

[3] Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

[1] Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178. [Link]

[12] AERU. (n.d.). 8-hydroxyquinoline. University of Hertfordshire. [Link]

[5] Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178. [Link]

[13] Qamar, N., Sultan, H., Khan, K., & Lateef, M. (2019). 8‐Hydroxyquinoline in metal complexation and our targeted mixed ligands... ResearchGate. [Link]

[14] Al-Ostath, J. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

[4] Musiol, R., Podeszwa, B., Finster, J., Niedbala, H., & Polanski, J. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

[6] Rebelo, S. L., Abreu, B., Matos, C., et al. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic chemistry, 62(30), 11937–11953. [Link]

[15] Kósa, E., & Jobbágy, A. (2015). Determination of Reaction Stoichiometry by Applying Job's Method and Digital Image Processing for Precipitation Reactions. Journal of Chemical Education, 92(1), 174-177. [Link]

[16] Ghasemi, J., & Niazi, A. (2001). Spectrophotometric Determination of Complex Formation Constants Between a New Schiff Base and Some Transition Metals by Rank Annihilation Factor Analysis. ResearchGate. [Link]

[9] Faheim, A. A., & Al-Khudaydi, A. M. (2016). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin. CURRENT RESEARCH WEB, 873-883. [Link]

[10] Nagy, V. E., et al. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 26(16), 4998. [Link]

[17] Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. (1971). U.S. Patent No. 3,560,508.

[7] LibreTexts Chemistry. (2022). 8.2: Background. [Link]

[2] Musiol, R., Podeszwa, B., Finster, J., Niedbala, H., & Polanski, J. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. [Link]

[18] Yilmaz, E., & Akyüz, E. (2020). Electrochemical determination of 8- hydroxyquinoline in a cosmetic product on a glassy carbon electrode modified with 1-amino-2. International Journal of Environmental Analytical Chemistry, 102(16), 1-15. [Link]

[19] Valenti, P., & Rampa, A. (2004). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. ResearchGate. [Link]

[8] Spectrophotometric study of complexes by Job's method. (n.d.). [Link]

[20] Kunc, F., et al. (2024). Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators. JBIC Journal of Biological Inorganic Chemistry, 29(4), 1-13. [Link]

[21] Musiol, R., Podeszwa, B., Finster, J., Niedbala, H., & Polanski, J. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. [Link]

[22] SPECTROPHOTOMETRIC STUDY OF STABILITY CONSTANT OF SUBSTITUTED BENZOTHIAZOLYL AND BENZIMIDAZOLYL DERIVATIVES WITH RARE METAL IONS. (2019). JETIR. [Link]

[23] Job's plot illustrates the ligand–metal complex solution at various... (n.d.). ResearchGate. [Link]

[24] Polyhydroquinoline derivatives with their various biological activities. (n.d.). ResearchGate. [Link]

[25] Singh, R., & Singh, S. (2004). Spectrophotometric Study on the Stability Constant of Complex Al3+-Arsenazo-III. Asian Journal of Chemistry, 16(2), 773-776. [Link]

[26] Synthesis of 2,5,7,8-tetramethyl-2-(4',8',12'-trichloro-4',8',12'-tri-methyl-tridecyl)-chroman-6-ol. (n.d.). [Link]

MacKinnon, C. D. (n.d.). Spectroscopic Determination of a Complex Ion's Stoichiometry: Job's Method. cscdic. [Link]

Sources

- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 9. curresweb.com [curresweb.com]

- 10. mdpi.com [mdpi.com]

- 11. dovepress.com [dovepress.com]

- 12. 8-hydroxyquinoline [sitem.herts.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]

- 18. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 19. researchgate.net [researchgate.net]

- 20. Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. jetir.org [jetir.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. asianpubs.org [asianpubs.org]

- 26. prepchem.com [prepchem.com]

A Technical Guide to Investigating the Anticancer Potential of 2,5,7-Trichloroquinolin-8-ol: A Novel Therapeutic Candidate

Preamble: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Historically significant for its role in antimalarial drugs, the quinoline motif has more recently emerged as a cornerstone in the development of novel anticancer agents. Quinoline derivatives exert their antineoplastic effects through diverse and potent mechanisms, including the inhibition of topoisomerases, disruption of tubulin polymerization, induction of apoptosis, and modulation of critical cell signaling pathways.[1][2][3][4]

Within this class, 8-hydroxyquinoline (8-HQ) and its derivatives are of particular interest. The strategic placement of a hydroxyl group at the C-8 position, in proximity to the ring's nitrogen atom, creates a powerful bidentate chelating site.[5][6] This structural feature is often linked to their biological activity, which can be further amplified by substitutions on the quinoline core.[5] While many halogenated 8-HQ derivatives have been explored, the specific compound 2,5,7-Trichloroquinolin-8-ol remains a largely uninvestigated entity. This guide provides a comprehensive framework for the systematic evaluation of its anticancer potential, from initial synthesis and characterization to detailed mechanistic investigation.

Section 1: Synthesis and Physicochemical Characterization

A logical first step in evaluating any novel compound is to establish a reliable synthetic route and characterize its fundamental properties.

Proposed Synthetic Pathway

The synthesis of 2,5,7-Trichloroquinolin-8-ol can be approached via the direct chlorination of 8-hydroxyquinoline. Based on established halogenation methodologies for this scaffold, a multi-step chlorination process is proposed.[7]

Protocol: Synthesis of 2,5,7-Trichloroquinolin-8-ol

-

Starting Material: 8-Hydroxyquinoline.

-

Step 1: Synthesis of 5,7-dichloro-8-hydroxyquinoline: React 8-hydroxyquinoline with two equivalents of a chlorinating agent (e.g., N-chlorosuccinimide or sulfuryl chloride) in a suitable solvent like chloroform or acetic acid.

-

Purification: Purify the resulting 5,7-dichloro-8-hydroxyquinoline intermediate via recrystallization or column chromatography.

-

Step 2: Chlorination at the C-2 Position: The purified intermediate is then subjected to a further chlorination step under more forcing conditions to introduce the third chlorine atom at the C-2 position. This may involve a different chlorinating agent or higher reaction temperatures.

-

Final Purification: The final product, 2,5,7-Trichloroquinolin-8-ol, is purified using column chromatography to achieve high purity suitable for biological testing.

-

Characterization: The structure of the final compound must be unequivocally confirmed using modern analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.

Physicochemical Properties (Predicted)

The introduction of three electron-withdrawing chlorine atoms is expected to significantly influence the compound's properties compared to the parent 8-HQ.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₄Cl₃NO | Based on structure |

| Molecular Weight | ~248.5 g/mol | Based on structure |

| Lipophilicity (LogP) | High | Halogenation significantly increases lipophilicity, potentially enhancing membrane permeability. |

| Acidity (pKa) | Lower than 8-HQ | The inductive effect of three chlorine atoms will make the hydroxyl proton more acidic. |

| Chelation Ability | Potentially altered | Electronic effects of the chloro groups may modulate the chelation affinity for metal ions. |

Section 2: Hypothesized Anticancer Mechanisms

Based on extensive literature on quinoline derivatives, we can postulate several plausible mechanisms of action for 2,5,7-Trichloroquinolin-8-ol.[2][3] The primary hypotheses center on its ability to function as a dual topoisomerase inhibitor and an inducer of apoptosis via modulation of the NF-κB signaling pathway.

Dual Inhibition of Topoisomerase I & II

Topoisomerases are essential enzymes that resolve DNA topological stress during replication and transcription, and they are overexpressed in many cancer cells.[8] Their inhibition leads to DNA strand breaks and cell death, making them validated targets for chemotherapy.[8][9] Numerous quinoline-based compounds have been identified as potent topoisomerase I and/or II inhibitors.[10][11] The planar, heterocyclic structure of 2,5,7-Trichloroquinolin-8-ol makes it an ideal candidate for intercalating with DNA and stabilizing the topoisomerase-DNA cleavable complex, thereby preventing the re-ligation of DNA strands.[11]

Induction of Apoptosis via NF-κB Pathway Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, and cell survival.[12][13] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and protecting malignant cells from apoptosis.[12][14] Therefore, small molecules that inhibit NF-κB signaling are highly sought after as therapeutic agents.[15] We hypothesize that 2,5,7-Trichloroquinolin-8-ol may suppress the NF-κB pathway, leading to the downregulation of anti-apoptotic proteins (e.g., Bcl-2, XIAP) and the subsequent activation of the intrinsic apoptotic cascade.

Section 3: Experimental Blueprint for Anticancer Evaluation

A tiered approach is essential for a thorough investigation. The workflow begins with broad cytotoxicity screening and progresses to more focused mechanistic studies.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. mdpi.com [mdpi.com]

Structure-activity relationship of substituted quinolin-8-ols

An In-depth Technical Guide to the Structure-Activity Relationship of Substituted Quinolin-8-ols

Introduction: The Privileged Scaffold of Quinolin-8-ol

Quinolin-8-ol, also known as 8-hydroxyquinoline or oxine, is a heterocyclic aromatic organic compound with a bicyclic structure composed of a benzene ring fused to a pyridine ring. This scaffold is considered "privileged" in medicinal chemistry due to its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. The lone pair of electrons on the nitrogen atom and the hydroxyl group at the 8-position are key to its biological activity, particularly its ability to chelate metal ions. This guide will provide an in-depth analysis of the structure-activity relationship (SAR) of substituted quinolin-8-ols, offering insights for researchers and drug development professionals.

Core Mechanism of Action: The Central Role of Metal Ion Chelation

The primary mechanism through which quinolin-8-ols exert their biological effects is through the chelation of metal ions. Metal ions such as iron, copper, and zinc are essential for the function of many enzymes and proteins. By binding to these metal ions, quinolin-8-ols can disrupt their normal biological function, leading to a variety of cellular effects.

The chelation process involves the formation of a coordination complex between the quinolin-8-ol molecule and a central metal ion. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group act as ligands, donating their lone pairs of electrons to the metal ion to form coordinate bonds. This results in the formation of a stable five-membered ring structure.

Caption: Metal chelation by quinolin-8-ol.

Structure-Activity Relationship (SAR) of Substituted Quinolin-8-ols

The biological activity of quinolin-8-ols can be significantly modulated by the introduction of various substituents at different positions on the quinoline ring. The nature, position, and size of these substituents can influence the compound's lipophilicity, electronic properties, and steric hindrance, thereby affecting its ability to chelate metal ions and interact with biological targets.

Anticancer Activity

Substituted quinolin-8-ols have shown promising anticancer activity against a variety of cancer cell lines. The SAR of these compounds is complex, with the position and nature of the substituent playing a crucial role.

-

Position 5 and 7: Halogenation at positions 5 and 7 has been shown to enhance anticancer activity. For example, 5,7-dichloro-8-hydroxyquinoline (clioquinol) has demonstrated potent anticancer effects. The electron-withdrawing nature of halogens is thought to increase the acidity of the hydroxyl group, thereby enhancing the compound's metal-chelating ability.

-

Position 2: Substitution at position 2 with bulky groups can lead to a decrease in activity, likely due to steric hindrance that interferes with metal chelation.

-

Position 5: Introduction of a nitro group at position 5 has been shown to increase anticancer activity. The strong electron-withdrawing nature of the nitro group significantly enhances the compound's ability to chelate metal ions.

| Substituent | Position | Cell Line | IC50 (µM) | Reference |

| H | - | MCF-7 | >100 | |

| 5-NO2 | 5 | MCF-7 | 12.5 | |

| 5-Cl | 5 | HeLa | 8.7 | |

| 7-Br | 7 | HeLa | 6.4 | |

| 5,7-Cl2 | 5, 7 | HeLa | 2.1 |

Antimicrobial Activity

Substituted quinolin-8-ols are also known for their broad-spectrum antimicrobial activity against bacteria and fungi.

-

Halogenation: Similar to anticancer activity, halogenation at positions 5 and 7 enhances antimicrobial activity. This is attributed to the increased lipophilicity and electron-withdrawing effects of the halogens.

-

Alkyl Chains: The introduction of alkyl chains at various positions can increase the lipophilicity of the compounds, which can improve their ability to penetrate microbial cell membranes.

Neuroprotective Activity

Some substituted quinolin-8-ols have shown potential as neuroprotective agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Their neuroprotective effects are attributed to their ability to chelate excess metal ions in the brain, which are implicated in oxidative stress and neuronal damage.

-

Clioquinol (5,7-dichloro-8-hydroxyquinoline): This compound has been investigated for the treatment of Alzheimer's disease. It is believed to work by chelating excess copper and zinc in amyloid-beta plaques, thereby reducing their toxicity.

Experimental Protocols

Synthesis of 5-Nitro-8-hydroxyquinoline

This protocol describes a representative synthesis of a substituted quinolin-8-ol.

Materials:

-

8-Hydroxyquinoline

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Ice bath

-

Beakers

-

Stirring rod

-

Filter paper

-

Distilled water

Procedure:

-

In a 100 mL beaker, dissolve 5 g of 8-hydroxyquinoline in 20 mL of concentrated sulfuric acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a mixture of 10 mL of concentrated sulfuric acid and 10 mL of concentrated nitric acid dropwise to the cooled solution while stirring continuously.

-

After the addition is complete, continue stirring for 2 hours at room temperature.

-

Pour the reaction mixture onto 200 g of crushed ice.

-

Filter the resulting precipitate and wash it thoroughly with cold distilled water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from ethanol to obtain pure 5-nitro-8-hydroxyquinoline.

Caption: Workflow for the synthesis of 5-nitro-8-hydroxyquinoline.

Evaluation of Anticancer Activity (MTT Assay)

This protocol outlines a general procedure for evaluating the in vitro anticancer activity of substituted quinolin-8-ols.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

96-well plates

-

Substituted quinolin-8-ol compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the substituted quinolin-8-ol compounds and incubate for another 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and IC50 values for each compound.

Conclusion and Future Outlook

The quinolin-8-ol scaffold remains a highly attractive starting point for the development of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of substituent manipulation in optimizing the biological activity of these compounds. Future research in this area should focus on:

-

Exploring novel substitutions: The synthesis and evaluation of quinolin-8-ols with novel and diverse substituents could lead to the discovery of compounds with improved potency and selectivity.

-

Investigating combination therapies: Combining substituted quinolin-8-ols with other therapeutic agents could lead to synergistic effects and overcome drug resistance.

-

Developing targeted delivery systems: The use of targeted delivery systems could help to improve the therapeutic index of these compounds by increasing their accumulation at the site of action and reducing off-target toxicity.

By leveraging the knowledge of SAR and employing modern drug discovery techniques, the full therapeutic potential of substituted quinolin-8-ols can be realized.

References

-

Abou-kandil, A. et al. (2021). Synthesis, biological evaluation, and molecular docking of new 8-hydroxyquinoline derivatives as potential anticancer agents. Journal of Molecular Structure, 1225, 129117. [Link]

-

Goo, J. et al. (2015). Synthesis and biological evaluation of 8-hydroxyquinoline-based derivatives as potent and selective inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). Journal of Medicinal Chemistry, 58(20), 8215-8221. [Link]

-

Shen, Y. et al. (2018). Synthesis and anticancer activity of novel 8-hydroxyquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2548-2553. [Link]

-